REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([SH:11])[NH:8][C:7]=2[CH:12]=1.[H-].[Na+].[CH2:15]([O:17][C:18](=[O:21])[CH2:19]Br)[CH3:16]>CN(C=O)C>[CH2:15]([O:17][C:18](=[O:21])[CH2:19][S:11][C:9]1[NH:8][C:7]2[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[N:10]=1)[CH3:16] |f:1.2|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(NC(=N2)S)C1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10.21 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Type
|
CUSTOM
|
Details
|
The resulted mixture was stirred for one h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 12 h the mixture was evaporated
|
Duration
|
12 h
|
Type
|
ADDITION
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Details
|
the resulted slurry was diluted with HCl (340 mL, 2N)
|
Type
|
STIRRING
|
Details
|
was stirred for a 0.5 h at room temperature
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
then was filtered
|
Type
|
WASH
|
Details
|
washed with water and n-hexane respectively
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CSC1=NC2=C(N1)C=C(C=C2)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |